6-Bromo-5-chloronicotinonitrile

Catalog No.
S3315659
CAS No.
1256790-78-9
M.F
C6H2BrClN2
M. Wt
217.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-chloronicotinonitrile

CAS Number

1256790-78-9

Product Name

6-Bromo-5-chloronicotinonitrile

IUPAC Name

6-bromo-5-chloropyridine-3-carbonitrile

Molecular Formula

C6H2BrClN2

Molecular Weight

217.45

InChI

InChI=1S/C6H2BrClN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H

InChI Key

YZLPUJKXILCLEP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Br)C#N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C#N

6-Bromo-5-chloronicotinonitrile (CAS: 1256790-78-9) is a highly functionalized, electron-deficient pyridine building block essential for the synthesis of complex pharmaceutical intermediates and agrochemicals. Featuring a nitrile group at C3, a chlorine atom at C5, and a bromine atom at C6, this compound provides a rigid, densely substituted scaffold designed for orthogonal reactivity. The strong electron-withdrawing nature of the nitrile group activates the pyridine ring, while the distinct bond dissociation energies of the C-Br and C-Cl bonds allow for precise, regioselective functionalization. In procurement and process chemistry, this specific halogen arrangement is prioritized to streamline multi-step syntheses, eliminating the need for complex protecting group strategies or harsh C-H activation steps when constructing poly-substituted heteroaryl systems [1].

Research Fit

Heterocyclic building block for kinase inhibitor synthesis programs
Supports sequential Pd-catalyzed cross-coupling (Br-first, Cl-second)
Patent-precedented intermediate in granted kinase modulator patents

Attempting to substitute 6-Bromo-5-chloronicotinonitrile with cheaper, symmetrical analogs like 5,6-dichloronicotinonitrile or mono-halogenated variants like 6-bromonicotinonitrile frequently leads to process inefficiencies. Symmetrical dihalides lack the necessary differential reactivity, resulting in poor regiocontrol during palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). This lack of selectivity generates complex mixtures of mono- and di-substituted products, necessitating resource-intensive chromatographic purification and drastically lowering step yields. Conversely, using a mono-halogenated analog restricts the scaffold to a single point of diversification, forcing chemists to employ lengthy, low-yielding directed metalation or halogenation steps to achieve the same degree of functionalization. Procuring the precisely differentiated bromo-chloro scaffold prevents these bottlenecks, ensuring scalable and reproducible synthetic routes [1].

Substitution Risk

6-Bromo-5-chloro isomer
5-Bromo-6-chloro isomer
Pd coupling order
Br at 6-position first; Cl persists
Br at 5-position may invert sequence
Patent precedence
Granted kinase modulator patents
Primarily agrochemical contexts
Lipophilicity trend
Lower computed logP
Measurably higher logP

Regioselectivity in Palladium-Catalyzed Cross-Coupling

The primary procurement advantage of 6-Bromo-5-chloronicotinonitrile lies in its exceptional regiocontrol during transition-metal-catalyzed couplings. In standard Suzuki-Miyaura conditions, the C6-Br bond undergoes oxidative addition significantly faster than the C5-Cl bond. Quantitative assessments demonstrate that functionalization at the C6 position proceeds with >95% regioselectivity at mild temperatures (e.g., 60 °C). In direct contrast, utilizing 5,6-dichloronicotinonitrile under identical conditions typically yields a suboptimal ~75:25 mixture of mono- and di-substituted or regioisomeric products, requiring elevated temperatures (>90 °C) to drive the reaction. This precise orthogonal reactivity minimizes unwanted byproducts and eliminates the need for complex downstream purification [1].

Evidence DimensionRegioselectivity for C6 mono-arylation
Target Compound Data>95% regioselectivity (at 60 °C)
Comparator Or Baseline5,6-dichloronicotinonitrile (~75:25 mixture at >90 °C)
Quantified Difference>20% increase in regioselectivity and 30 °C reduction in reaction temperature
ConditionsStandard Suzuki-Miyaura coupling (Pd catalyst, aryl boronic acid, mild base)

High regioselectivity directly translates to higher isolated yields and eliminates costly chromatographic separations in scale-up manufacturing.

RSK2 Inhibition
Cross-study comparable
Target-derived compound IC50 607 nM (RSK2); comparator regioisomer: no RSK2 activity reported
Supports RSK2 probe synthesis; comparator may not provide this kinase engagement
1.9-fold selectivity over RSK1 reported; biotinylated substrate assay

Enhanced Electrophilicity for SNAr Reactions

The presence of the C5 chlorine atom synergistically enhances the electrophilicity of the C6 position, making 6-Bromo-5-chloronicotinonitrile an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). The combined electron-withdrawing effects of the C3-nitrile and C5-chlorine significantly lower the activation energy for nucleophilic attack at C6. Kinetic studies indicate that SNAr with standard amines achieves >90% conversion within 2-4 hours at room temperature. When compared to the baseline 6-bromonicotinonitrile, which lacks the inductive pull of the C5-chlorine, equivalent SNAr reactions often require heating (e.g., 80 °C) or extended reaction times (12-24 hours) to reach similar conversion rates. This enhanced reactivity allows for the incorporation of thermally sensitive nucleophiles without degradation [1].

Evidence DimensionSNAr reaction kinetics and temperature
Target Compound Data>90% conversion in 2-4 hours at 25 °C
Comparator Or Baseline6-bromonicotinonitrile (requires 80 °C or 12-24 hours for equivalent conversion)
Quantified Difference55 °C reduction in required temperature and up to 6x faster reaction kinetics
ConditionsSNAr with primary/secondary amines in polar aprotic solvents

Enabling room-temperature SNAr prevents the degradation of complex, thermally sensitive nucleophiles, expanding the scope of accessible API derivatives.

Lipophilicity
Direct head-to-head
ΔLogP = 0.17 (target XLogP3 2.2, comparator 2.37)
Measurable logP shift may alter lead ADME trajectories
Computed vs. experimental logP; dipole-driven difference

Synthetic Route Shortening via Sequential Functionalization

Procuring 6-Bromo-5-chloronicotinonitrile directly impacts overall synthetic efficiency by enabling sequential, one-pot or two-step functionalization strategies. After the initial displacement or coupling at the highly reactive C6-Br position, the C5-Cl remains intact and available for subsequent, more forcing transformations (e.g., Buchwald-Hartwig amination or cyanation). This built-in orthogonal reactivity allows chemists to install two distinct functional groups in consecutive steps. Using a mono-functionalized comparator like 6-bromonicotinonitrile requires the introduction of a second halogen or directing group via C-H activation—a process that typically adds 2 to 3 synthetic steps and reduces the overall yield by 30-40%. The bromo-chloro scaffold thus provides a significant advantage in step economy .

Evidence DimensionSynthetic steps required for di-functionalization at C5 and C6
Target Compound Data2 steps (sequential coupling/SNAr)
Comparator Or Baseline6-bromonicotinonitrile (4-5 steps including directed halogenation)
Quantified DifferenceReduction of 2-3 synthetic steps; ~30-40% improvement in overall theoretical yield
ConditionsMulti-step synthesis of 5,6-disubstituted nicotinonitrile derivatives

Reducing synthetic steps significantly lowers labor, reagent, and waste disposal costs, accelerating the transition from discovery to scalable production.

Patent Precedence
Direct head-to-head
≥2 granted pharmaceutical patents specify 6-bromo-5-chloro isomer; 0 identified for comparator with therapeutic use
May support IP positioning in kinase inhibitor programs
Patent landscape analysis across EPO, WIPO, USPTO
Orthogonal Reactivity
Class-level inference
6-Br position favors first-stage Pd oxidative addition; 5-Cl persists for sequential coupling
Regioisomer selection may determine coupling sequence feasibility
Yields not quantified; method context review needed

Synthesis of Densely Substituted Pyridine APIs

Where this compound is the right choice for constructing complex pharmaceutical candidates requiring specific functional groups at the 5 and 6 positions of a nicotinonitrile core, leveraging its orthogonal reactivity to avoid protecting group chemistry and shorten synthetic routes [1].

Development of Kinase Inhibitor Libraries

Where this compound is the right choice for high-throughput library synthesis, as its predictable and mild SNAr reactivity at C6 allows for the rapid, room-temperature attachment of diverse amine-based pharmacophores without degrading sensitive moieties [2].

Agrochemical Active Ingredient Manufacturing

Where this compound is the right choice for process chemistry scale-up, as its high regioselectivity in cross-coupling reactions minimizes the formation of isomeric byproducts, eliminating the need for expensive and time-consuming chromatographic purification at the pilot plant scale [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
RSK2-directed chemical probe synthesis
Halogen pattern for kinase hinge binding
RSK isoform selectivity and cellular target engagement
Patent-aligned kinase inhibitor synthesis
Regioisomer identity per granted patent claims
Structural compliance with kinase modulator patent embodiments
Fragment-based kinase screening
Fragment-sized dual-halogen scaffold
Biophysical hit validation and fragment elaboration
Neurodegenerative disease pathway studies
Scaffold linking BACE and mitochondrial disease patents
BACE modulation and mitochondrial endpoint response

XLogP3

2.2

Explore Compound Types